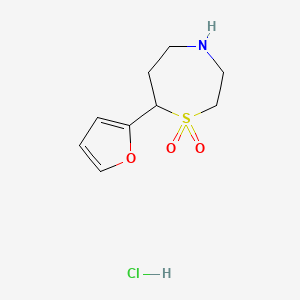
7-(Furan-2-yl)-1lambda6,4-thiazepane-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Furan-2-yl)-1lambda6,4-thiazepane-1,1-dione hydrochloride is an organic compound with potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive target for synthesis and investigation. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Furan derivatives are utilized in synthesizing a wide range of heterocyclic compounds due to their reactivity. Yin et al. (2008) developed a new approach to synthesize 3-methylthio-substituted furans and related derivatives, highlighting the versatility of furan compounds in chemical synthesis (Yin et al., 2008). Furthermore, Onitsuka et al. (2000) described an acid-catalyzed transformation of 1-aryl-2-pentene-1,4-diones into polyfunctionalized furans, indicating potential pathways for generating novel furan-containing compounds (Onitsuka et al., 2000).
Pharmacological Applications
Thiazepane and furan derivatives have been investigated for various pharmacological properties. Uwabagira and Sarojini (2019) explored the in vitro antibreast cancer and anti-inflammatory activities of a thiazolidine compound, demonstrating the therapeutic potential of such structures (Uwabagira & Sarojini, 2019). Similarly, Chandrappa et al. (2009) synthesized thiazolidinone derivatives with furan moieties and evaluated their cytotoxicity in human leukemia cells, indicating their potential as anticancer agents (Chandrappa et al., 2009).
Material Science Applications
Furan derivatives also find applications in material science, particularly in the development of organic electronic devices. Zhou et al. (2015) reported the enhancement of polymer solar cells' efficiency using a furan-flanked DPP copolymer, showcasing the utility of furan compounds in improving organic field-effect transistors' performance (Zhou et al., 2015).
Wirkmechanismus
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been reported to interact with various targets or receptors in the body . They act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
An aryl furan derivative was found to possess considerable activity against both gram-negative and gram-positive bacteria, indicating a broad spectrum of action .
Action Environment
The chemical industry has begun to switch from traditional resources such as crude oil to biomass, requiring the replacement of chemical reactants and petroleum refineries with biorefineries .
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c11-14(12)7-5-10-4-3-9(14)8-2-1-6-13-8;/h1-2,6,9-10H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDLODFTGBZANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2997384.png)
![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)
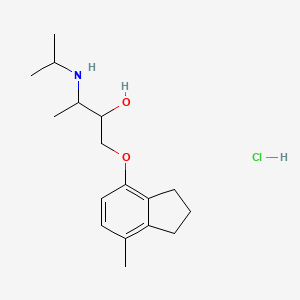
![3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2997388.png)
![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)
![N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2997390.png)
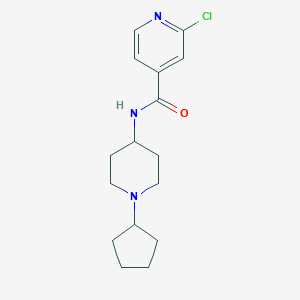

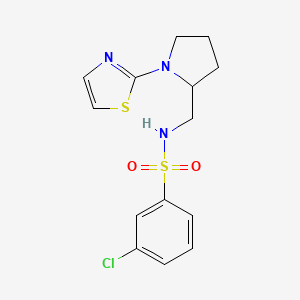

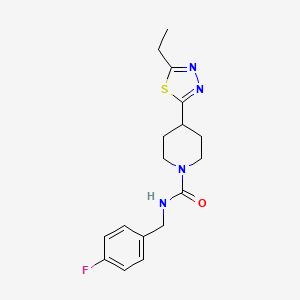
![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)
![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)